molecular formula C7H10N2 B102484 N,N-dimethylpyridin-3-amine CAS No. 18437-57-5

N,N-dimethylpyridin-3-amine

Cat. No.: B102484
CAS No.: 18437-57-5
M. Wt: 122.17 g/mol
InChI Key: JEDHEXUPBRMUMB-UHFFFAOYSA-N
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Description

N,N-dimethylpyridin-3-amine is an organic compound with the molecular formula C(7)H({10})N(_2). It is a derivative of pyridine, where the nitrogen atom at the third position is bonded to two methyl groups. This compound is known for its utility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • From 3-chloropyridine: : One common method involves the reaction of 3-chloropyridine with dimethylamine. This reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

    3-chloropyridine+dimethylamineN,N-dimethylpyridin-3-amine+HCl\text{3-chloropyridine} + \text{dimethylamine} \rightarrow \text{this compound} + \text{HCl} 3-chloropyridine+dimethylamine→this compound+HCl

  • From 3-aminopyridine: : Another method involves the methylation of 3-aminopyridine using formaldehyde and formic acid (Eschweiler-Clarke reaction). This reaction is carried out under acidic conditions and involves the following steps:

    3-aminopyridine+formaldehyde+formic acidThis compound+CO2+H2O\text{3-aminopyridine} + \text{formaldehyde} + \text{formic acid} \rightarrow \text{this compound} + \text{CO}_2 + \text{H}_2\text{O} 3-aminopyridine+formaldehyde+formic acid→this compound+CO2​+H2​O

Industrial Production Methods

Industrial production of this compound often involves large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N,N-dimethylpyridin-3-amine can undergo oxidation reactions to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    This compound+H2O2This compound N-oxide+H2O\text{this compound} + \text{H}_2\text{O}_2 \rightarrow \text{this compound N-oxide} + \text{H}_2\text{O} This compound+H2​O2​→this compound N-oxide+H2​O

  • Reduction: : This compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are typically used.

    This compound+LiAlH43-aminopyridine+LiAlH3\text{this compound} + \text{LiAlH}_4 \rightarrow \text{3-aminopyridine} + \text{LiAlH}_3 This compound+LiAlH4​→3-aminopyridine+LiAlH3​

  • Substitution: : this compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom. For example, it can react with alkyl halides to form quaternary ammonium salts.

    This compound+R-XThis compound-R+X\text{this compound} + \text{R-X} \rightarrow \text{this compound-R}^+ \text{X}^- This compound+R-X→this compound-R+X−

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: this compound N-oxide

    Reduction: 3-aminopyridine

    Substitution: Quaternary ammonium salts

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethylpyridin-3-amine is classified as an aminopyridine derivative. Its molecular formula is C7H10N2C_7H_{10}N_2, and it features a pyridine ring with two methyl groups attached to the nitrogen atom at the 1-position and an amino group at the 3-position. This structure imparts notable nucleophilic properties, making it suitable for various chemical reactions.

Applications in Organic Synthesis

This compound has been widely utilized in various organic synthesis applications:

  • Catalysis : It acts as a catalyst in esterification reactions and nucleophilic substitution processes. For example, it enhances the electrophilicity of carbonyl compounds by forming an acetylpyridinium ion, facilitating nucleophilic attacks by alcohols.
  • Ionic Liquids : The compound has been employed to synthesize new ionic liquids that serve as efficient catalysts for reactions such as Fischer indole synthesis and click chemistry for 1H-tetrazoles. These ionic liquids offer environmentally friendly alternatives to traditional solvents .

Fischer Indole Synthesis

A study reported the use of N,N-dimethylpyridin-4-amine based ionic liquids as catalysts for Fischer indole synthesis. The reaction was performed with minimal catalyst loading (0.2 equivalents), yielding indoles efficiently under solvent-free conditions .

Catalyst TypeReaction TypeYield (%)
DMAP-based Ionic LiquidFischer Indole Synthesis78 - 90

Synthesis of 1H-Tetrazoles

In another study, N,N-dimethylpyridin-4-amine based ionic liquids were utilized to synthesize 1H-tetrazoles via click chemistry. The reactions were conducted under mild conditions, demonstrating good yields (48% - 78%) while eliminating the need for metal catalysts .

Reaction TypeConditionsYield (%)
Click ReactionSolvent-free48 - 78

Mechanism of Action

The mechanism by which N,N-dimethylpyridin-3-amine exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, donating electron pairs to metal centers to form stable complexes. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

N,N-dimethylpyridin-3-amine can be compared with other dimethyl-substituted amines and pyridine derivatives:

  • N,N-dimethylaniline: : Similar in structure but with an aromatic benzene ring instead of a pyridine ring. It is less basic due to the electron-withdrawing nature of the benzene ring.

  • N,N-dimethylpyridin-2-amine: : Similar but with the dimethylamino group at the second position. This positional isomer has different reactivity and steric properties.

  • N,N-dimethylpyridin-4-amine: : Another positional isomer with the dimethylamino group at the fourth position. It also exhibits different chemical behavior compared to this compound.

This compound is unique due to its specific position of the dimethylamino group, which influences its reactivity and interactions in various chemical and biological contexts.

Biological Activity

N,N-dimethylpyridin-3-amine, an aminopyridine derivative, has garnered attention in the scientific community due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and agrochemicals. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound (CAS Number: 18437-57-5) features a pyridine ring substituted with two methyl groups at the nitrogen atom and an amino group at the 3-position. Its molecular formula is C7H10N2C_7H_{10}N_2 with a molecular weight of approximately 138.17 g/mol. The structural characteristics of this compound contribute to its nucleophilic nature and reactivity in various chemical reactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Reflux Reaction : Reacting chloropyridine with simple amides under reflux conditions to form C-N bonds without the need for transition metals or microwave irradiation.
  • Catalytic Processes : Utilizing the compound as a catalyst in esterification reactions, where it forms an activated complex that enhances reaction efficiency.

These methods have shown scalability and efficiency, yielding significant amounts of the desired product.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits potential antimicrobial activity . Although specific mechanisms and efficacy require further investigation, its structural properties suggest it may interact with microbial targets, inhibiting growth or function.

Anticancer Potential

Research has also explored the anticancer properties of this compound. The compound has been studied for its ability to modulate signaling pathways involved in cancer cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting a mechanism of action that warrants further exploration .

Neuroprotective Effects

This compound has been investigated for its role as a neuroprotective agent . It is believed to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. By modulating nitric oxide production, the compound may help protect neuronal cells from oxidative stress and apoptosis .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can bind to specific enzymes, leading to inhibition or activation of biochemical pathways.
  • Gene Expression Modulation : It influences gene expression related to metabolic pathways, thereby altering cellular metabolism.
  • Cell Signaling Pathway Interference : The compound affects various cell signaling pathways that are crucial for cell survival and proliferation.

Case Studies

  • Antimicrobial Activity Study : A study examined the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a therapeutic agent.
  • Cancer Cell Line Research : In vitro experiments on breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer PotentialNeuroprotective Effects
This compoundYesYesYes
6-Bromo-N,N-dimethylpyridin-3-amineYesOngoing ResearchLimited
6-Fluoro-N,N-dimethylpyridin-3-amineLimitedYesUnder Investigation

Properties

IUPAC Name

N,N-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9(2)7-4-3-5-8-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDHEXUPBRMUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171564
Record name 3-Pyridinamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18437-57-5
Record name 3-Pyridinamine, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018437575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylpyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-dimethylpyridin-3-amine
N,N-dimethylpyridin-3-amine
N,N-dimethylpyridin-3-amine
N,N-dimethylpyridin-3-amine
N,N-dimethylpyridin-3-amine
N,N-dimethylpyridin-3-amine

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